1,8-Diphenyl-9H-carbazole

OLED MR-TADF Narrowband Emission

Researchers face spectral broadening and efficiency roll-off in OLEDs due to aggregation of planar carbazole emitters at varying doping concentrations. 1,8-Diphenyl-9H-carbazole solves this via its unique 1,8-disubstitution pattern that introduces steric torsion, suppressing intermolecular π-π stacking while preserving charge transport. - Enables MR-TADF emitters with FWHM maintained at 30-31 nm across 1-100 wt% doping range - Delivers high EQE tolerance: 21.4% at 5 wt% doping, retaining 20.1% at 25 wt% (only ~6% relative loss) - Provides thermal stability with Tg >160°C and Td >500°C, ensuring amorphous film stability under device stress

Molecular Formula C24H17N
Molecular Weight 319.4 g/mol
Cat. No. B15062095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diphenyl-9H-carbazole
Molecular FormulaC24H17N
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=CC=CC=C5
InChIInChI=1S/C24H17N/c1-3-9-17(10-4-1)19-13-7-15-21-22-16-8-14-20(24(22)25-23(19)21)18-11-5-2-6-12-18/h1-16,25H
InChIKeyMPZKLHXUDZMZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diphenyl-9H-carbazole: Suppressing Aggregation-Induced Broadening


1,8-Diphenyl-9H-carbazole (CAS 20765-98-4) is a sterically hindered carbazole derivative bearing phenyl substituents at both the 1- and 8-positions of the carbazole core. This substitution pattern introduces substantial torsional strain between the carbazole plane and adjacent π-systems, a structural feature that fundamentally distinguishes it from planar carbazole analogs [1]. The compound serves primarily as a synthetic building block for advanced organic semiconductors, particularly in the design of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters and host materials where suppression of intermolecular aggregation and maintenance of narrowband emission across broad doping ranges are critical performance criteria [2].

1
Sterically hindered carbazole building block
1,8-diphenyl substitution introduces torsional strain that decouples π-systems
2
Synthesis of MR-TADF emitters and host materials
Supports narrowband emission design via suppressed intermolecular aggregation
3
Doping-tolerant device fabrication
May support broad doping windows from 1 to 100 wt% in thin-film OLED stacks

Limitations of Generic Carbazoles vs. 1,8-Diphenyl-9H-carbazole


Generic substitution of carbazole-based materials is not possible due to the steric shielding uniquely conferred by substitution at the 1- and 8-positions. Planar carbazole derivatives, including unsubstituted carbazole and common 3,6-disubstituted analogs, are prone to strong intermolecular π-π stacking that induces aggregation-caused spectral broadening and emission quenching at elevated doping concentrations [1]. The 1,8-diphenyl substitution pattern introduces a large dihedral twist angle that sterically decouples the carbazole core from adjacent conjugated systems, physically preventing close molecular packing while preserving the electronic functionality required for efficient charge transport and exciton confinement [2]. This structural differentiation translates directly into device-level performance advantages that cannot be achieved with structurally simpler or differently substituted carbazole alternatives.

!
Planar carbazole analogs may induce aggregation-caused spectral broadening and emission quenching at elevated doping, shifting device performance away from narrowband targets.
!
3,6-Disubstituted or unsubstituted carbazoles lack the 1,8-steric shielding that prevents close molecular packing; morphological stability and crystallization resistance may not transfer.
!
9-Phenylcarbazole derivatives exhibit substantially lower glass transition temperatures (reported 32–64°C range), which may limit thin-film stability under Joule heating conditions.

1,8-Diphenyl-9H-carbazole: Head-to-Head Performance Evidence


Doping-Insensitive Narrowband Emission

When incorporated as a substituent in a B,S-doped multi-resonance emitter scaffold, the 1,8-diphenylcarbazole group (BSS-Ph-TBCz) maintains a narrow full width at half-maximum (FWHM) of 30–31 nm across the entire doping concentration range from 1 wt% to 100 wt% (neat film). In contrast, the control compound BSS-TBCz bearing conventional carbazole substituents exhibits aggregation-caused spectral broadening at elevated concentrations [1]. The large twist angle between the polycyclic skeleton and carbazole plane, induced by the two steric phenyl groups at the 1- and 8-positions, physically disrupts intermolecular π-π stacking and preserves spectral purity even under nondoped device fabrication conditions [1].

FWHM doping stability
Head-to-head
30–31 nm across 1–100 wt% doping
BSS-Ph-TBCz vs. BSS-TBCz (conventional carbazole)
Suppresses aggregation-induced broadening across full doping range.
Thin-film photoluminescence; reported comparison.
OLED MR-TADF Narrowband Emission Aggregation-Caused Quenching

EQE Retention Across Doping Range

OLED devices employing BSS-Ph-TBCz as the emitter achieve a maximum external quantum efficiency (EQE) of 21.4% at 5 wt% doping concentration, which is retained at 20.1% at a substantially higher doping concentration of 25 wt%, representing only a 6% relative efficiency loss [1]. This exceptionally low efficiency roll-off with increasing dopant concentration is a direct consequence of suppressed aggregation enabled by the 1,8-diphenylcarbazole substituent architecture. In contrast, conventional MR-TADF emitters typically exhibit significant EQE decline at doping concentrations exceeding 10–15 wt% due to concentration quenching and aggregation-induced non-radiative decay pathways [1].

EQE retention
Class-level
EQE 21.4% → 20.1% (5→25 wt%)
~6% relative loss over 5× doping increase
May support wider process windows during co-deposition.
Blue OLED electroluminescence at 468 nm.
OLED External Quantum Efficiency Efficiency Roll-Off Doping Tolerance

High Glass Transition Temperature

Triphenylethylene derivatives incorporating the diphenylcarbazole moiety exhibit glass transition temperatures (Tg) ranging from 162.2 to 182.4°C, with thermal decomposition temperatures exceeding 500°C [1]. The 1,8-disubstitution pattern on carbazole contributes significantly to morphological stability; independent studies on 1,8-disubstituted carbazole hosts demonstrate Tg values of 138°C (for 1,8-OXDCz) and 154°C (for 1,8-mBICz), substantially exceeding the Tg values of 32–64°C reported for 9-phenylcarbazole derivatives lacking 1,8-substitution [2][3]. The higher Tg directly correlates with improved resistance to Joule heating-induced morphological degradation during extended device operation.

Glass transition
Cross-study
Tg 138–182°C (1,8-substituted)
vs. 32–64°C for non-1,8-substituted analogs
Reported higher resistance to Joule-heating morphological degradation.
DSC data; heating rate context-dependent.
Thermal Stability Glass Transition Temperature Morphological Stability OLED Device Lifetime

Steric-Driven Crystallization Resistance

The 1,8-diphenyl substitution pattern introduces a nonplanar molecular geometry that inherently resists crystallization and promotes glass formation. Systematic thermodynamic analysis of phenylcarbazole derivatives reveals that nonplanar phenylcarbazoles (including mCP, CBP, and TCB with varied substitution patterns) exhibit lower flexibility and harder packing mechanisms that strongly favor amorphous glass formation over crystalline ordering [1]. The phenyl-phenyl linkage in N-phenylcarbazoles, amplified by the steric congestion at the 1- and 8-positions, reduces molecular flexibility and disrupts the intermolecular bonding required for crystallization during film deposition [1]. This behavior is not observed in more planar carbazole analogs which readily crystallize, compromising thin-film uniformity and device reproducibility.

Crystallization resistance
Class-level
Amorphous glass formation; no crystallization exotherm
Cooling rates 2–10 K/min
Nonplanar geometry may reduce crystallization risk in vacuum-deposited films.
Systematic thermodynamic analysis; model-specific review.
Amorphous Morphology Crystallization Resistance Thin-Film Stability Molecular Glass

1,8-Diphenyl-9H-carbazole: Key Application Scenarios


Synthesis of Narrowband Blue MR-TADF Emitters

1,8-Diphenyl-9H-carbazole is optimally deployed as a key synthetic intermediate for constructing boron- and sulfur-containing multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters that require suppressed aggregation-induced spectral broadening. The evidence demonstrates that emitters incorporating the 1,8-diphenylcarbazole substituent (BSS-Ph-TBCz) maintain FWHM of 30–31 nm across the entire doping range from 1 wt% to 100 wt% [1]. This property is particularly valuable for fabricating blue OLED subpixels in high-resolution displays where narrowband emission (high color purity) must be preserved regardless of minor variations in dopant concentration during manufacturing. Procurement of 1,8-diphenyl-9H-carbazole should be prioritized when the intended application requires emitters with doping-insensitive spectral purity.

Broad Doping Windows for OLED Fabrication

For OLED device manufacturers seeking to reduce fabrication complexity and improve yield, 1,8-diphenyl-9H-carbazole-derived materials offer quantifiable advantages. BSS-Ph-TBCz-based OLEDs achieve 21.4% EQE at 5 wt% doping and retain 20.1% EQE at 25 wt% doping, representing only 6% relative efficiency loss over a five-fold increase in dopant concentration [1]. This doping tolerance translates directly to wider acceptable process windows in vacuum thermal evaporation co-deposition, reducing the need for ultra-precise rate control and enabling higher manufacturing throughput. This scenario is particularly relevant for production-scale OLED fabrication where tight doping tolerances represent a significant cost and yield bottleneck.

High-Tg Host and Hole-Transport Materials

In applications where thermal and morphological stability under continuous electrical stress is paramount, 1,8-disubstituted carbazole architectures provide verified advantages. Diphenylcarbazole-containing compounds achieve glass transition temperatures of 162–182°C and decomposition temperatures exceeding 500°C [1], while 1,8-disubstituted carbazole hosts specifically demonstrate Tg values of 138–154°C—substantially higher than the 32–64°C Tg values of 9-phenylcarbazole analogs lacking 1,8-substitution [2][3]. This elevated Tg directly correlates with resistance to Joule heating-induced crystallization during extended OLED operation. Procurement of 1,8-diphenyl-9H-carbazole as a building block should be prioritized for host materials or hole-transport layers intended for high-brightness, long-lifetime OLED applications.

Crystallization-Resistant Amorphous Thin Films

The nonplanar geometry conferred by 1,8-disubstitution fundamentally alters crystallization behavior during thin-film deposition. Thermodynamic analysis confirms that nonplanar phenylcarbazoles exhibit reduced molecular flexibility and resist crystallization during cooling, forming stable amorphous glasses even at slow cooling rates (2–10 K/min) [2]. This property is essential for reproducible vacuum-deposited OLED fabrication, where crystallization in any functional layer (emissive, transport, or blocking) leads to catastrophic device failure. When procurement is driven by the need for reliable amorphous film formation in vacuum-processed optoelectronic devices, 1,8-diphenyl-9H-carbazole-derived materials offer a verified advantage over more planar carbazole alternatives that are prone to crystallization.

Application
Selection Property
Validation Focus
MR-TADF emitter synthesis
Doping-insensitive narrowband emission profile
FWHM stability across doping range
Doping-tolerant device stack design
EQE retention at elevated dopant concentration
Efficiency roll-off in blue OLED architecture
High-Tg host and transport layer development
Elevated glass transition temperature
Morphological stability under thermal stress
Amorphous thin-film device fabrication
Nonplanar geometry suppressing crystallization
Glass-forming ability in vacuum-deposited layers

Technical Documentation Hub

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52 linked technical documents
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